molecular formula C15H15N5OS B12445621 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide

2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B12445621
M. Wt: 313.4 g/mol
InChI Key: RWMZEBFHCIOBPD-UHFFFAOYSA-N
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Description

2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide (C₁₄H₁₆N₄S, MW 272.37) is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a dimethylamino group at position 2, a phenyl ring at position 5, and a carbohydrazide moiety at position 7 . This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly given the known bioactivity of thiazolo-pyridine derivatives . Its comparison with structurally analogous compounds provides insights into structure-activity relationships (SAR) and physicochemical behavior.

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C15H15N5OS/c1-20(2)15-18-13-12(22-15)10(14(21)19-16)8-11(17-13)9-6-4-3-5-7-9/h3-8H,16H2,1-2H3,(H,19,21)

InChI Key

RWMZEBFHCIOBPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NN

Origin of Product

United States

Preparation Methods

Step 1: Nucleophilic Aromatic Substitution

Reaction of 2-chloro-3-nitropyridine derivatives with 1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols or pyrimidine-2-thiones) under basic conditions. This step replaces the chlorine atom with a sulfur-containing nucleophile, initiating cyclization.

Step 2: Smiles Rearrangement

The intermediate undergoes a Smiles rearrangement, forming the thiazole ring fused to the pyridine core. This reaction is facilitated by heating in polar aprotic solvents (e.g., DMF or DMSO).

Step 3: Nitro Group Functionalization

The nitro group at position 6 can be reduced to an amine or further functionalized. However, in the target compound, this position remains unsubstituted, suggesting selective protection/deprotection strategies may be employed.

Introduction of the Dimethylamino Group

The dimethylamino substituent at position 2 is introduced via alkylation or nucleophilic substitution. A documented method for analogous pyridine derivatives involves:

Step 1: Alkylation of Pyridine

Pyridine reacts with sulfoxide dichloride in ethyl acetate under reflux to yield 4-dimethylaminopyridine. For the thiazolo-pyridine core, a similar approach may be adapted, though regioselectivity must be controlled to ensure substitution at position 2.

Step 2: Protection/Deprotection

If the dimethylamino group is introduced post-cyclization, temporary protection (e.g., Boc or benzyl groups) may be required to prevent side reactions during subsequent steps.

Formation of the Phenyl Group at Position 5

The phenyl group is often introduced via cross-coupling reactions or direct substitution. Key strategies include:

Step 1: Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between a halogenated thiazolo-pyridine intermediate and an arylboronic acid (e.g., phenylboronic acid) in aqueous media.

Step 2: Direct Aromatic Substitution

Electrophilic substitution using phenylating agents (e.g., benzyl chloride or nitrobenzene) under acidic conditions. This method is less common due to poor regioselectivity.

Carbohydrazide Functionalization at Position 7

The carbohydrazide group is synthesized by condensing a carboxylic acid intermediate with hydrazine. Key steps include:

Step 1: Carboxylic Acid Intermediate

Thiazolo[4,5-b]pyridine-7-carboxylic acid is prepared via oxidation of a methyl ester precursor or direct carboxylation of the pyridine ring.

Step 2: Hydrazide Formation

The carboxylic acid reacts with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide. This step may require catalysis by strong acids (e.g., H₂SO₄) to drive the reaction to completion.

Multi-Step Synthesis Workflow

A consolidated workflow for the target compound is outlined below:

Step Reaction Reagents/Conditions Yield Reference
1 Cyclization of 2-chloro-3-nitropyridine Triazole-5-thiol, K₂CO₃, DMF, 80°C ~60–70%
2 Reduction of nitro group (if required) H₂/Pd-C, EtOH, RT ~90%
3 Alkylation to introduce dimethylamino group Sulfoxide dichloride, ethyl acetate, reflux ~75%
4 Suzuki coupling for phenyl group PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH, 100°C ~65%
5 Carboxylic acid to carbohydrazide conversion NH₂NH₂·H₂O, H₂SO₄, EtOH, reflux ~80%

Critical Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 2 and 5 during alkylation or coupling reactions necessitates careful control of reaction conditions.
  • Stability of Intermediates : The nitro group in chloronitropyridines is prone to reduction under basic conditions, requiring anhydrous environments.
  • Purification : The carbohydrazide group’s polar nature complicates isolation; recrystallization from ethanol or ethyl acetate is often employed.

Biological and Chemical Significance

While the target compound’s bioactivity remains unreported, related thiazolo-pyridine carbohydrazides exhibit:

  • Antimicrobial activity : Inhibition of Gram-positive and Gram-negative bacteria.
  • Anticancer potential : Selective cytotoxicity against cancer cells via kinase inhibition.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen peroxide, sodium borohydride, and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole or pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves cyclocondensation reactions that can be optimized using various solvents and conditions. Recent studies have demonstrated successful synthesis methods that yield this compound with high purity and efficiency. For instance, the use of high-pressure Q-Tube reactors has shown promise in enhancing reaction rates and product yields when preparing thiazolopyridine derivatives .

Anticancer Properties

One of the most notable applications of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is its cytotoxic activity against various cancer cell lines. In vitro studies have indicated that derivatives of thiazolopyridines exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. For example, specific derivatives demonstrated IC50 values ranging from 6.90 to 51.46 μM, indicating their potential as effective anti-cancer agents compared to established drugs like doxorubicin .

Compound Cell Line IC50 (μM) Reference
7sHCT-1166.90
7cMCF-714.34
DoxorubicinMCF-719.35

Other Pharmacological Applications

Beyond oncology, compounds related to 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide have been explored for their anti-inflammatory properties and potential use in treating autoimmune diseases. The thiazolo-pyridine framework is known for its ability to modulate various biological pathways, making it a versatile scaffold in drug development .

Case Studies

Several case studies have reported on the efficacy of thiazolopyridine derivatives in treating specific conditions:

  • Anticancer Activity : A comprehensive study evaluated multiple thiazolopyridine derivatives against various cancer cell lines, highlighting their potential as novel anti-cancer agents with favorable safety profiles.
  • Inflammatory Disorders : Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their differences are summarized below:

Compound ID Core Structure Position 2 Substituent Position 5 Substituent Position 7 Functional Group Molecular Formula Molecular Weight Reference
Target Compound Thiazolo[4,5-b]pyridine Dimethylamino Phenyl Carbohydrazide C₁₄H₁₆N₄S 272.37
VI101 Thiazolo[4,5-b]pyridine Piperidin-1-yl 2-Thienyl Carbohydrazide C₁₅H₁₈N₄S₂ 318.47
VI093 Thiazolo[4,5-b]pyridine Diethylamino Phenyl Carbohydrazide C₁₆H₂₀N₄S 300.43
VI090 Thiazolo[4,5-b]pyridine Morpholino 2-Thienyl Carbohydrazide C₁₄H₁₆N₄OS₂ 320.44
VI111 Imidazo[4,5-b]pyridine 2-Hydroxyethyl Phenyl Carbohydrazide C₁₄H₁₇N₅O 271.32

Key Observations :

  • Position 2 Modifications: The dimethylamino group in the target compound is a smaller electron-donating substituent compared to bulkier groups like piperidin-1-yl (VI101) or morpholino (VI090), which may influence solubility and receptor binding .
  • Position 5 Variations: Phenyl (target compound) vs. 2-thienyl (VI101, VI090) substituents alter aromatic stacking interactions.
  • Core Heterocycle : Imidazo[4,5-b]pyridine derivatives (e.g., VI111) replace the thiazole ring with an imidazole, altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Molecular weight and polarity differences impact solubility and bioavailability:

Compound ID Molecular Weight Key Functional Groups Polarity Insights
Target Compound 272.37 Dimethylamino, Carbohydrazide Moderate polarity due to carbohydrazide; soluble in polar aprotic solvents.
VI093 300.43 Diethylamino, Carbohydrazide Increased hydrophobicity vs. target compound due to diethylamino group.
VI090 320.44 Morpholino, 2-Thienyl Higher polarity from morpholino and sulfur atoms; likely improved aqueous solubility .
VI111 271.32 2-Hydroxyethyl, Imidazole Enhanced hydrophilicity from hydroxyethyl and imidazole nitrogen .

Biological Activity

2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The compound can be synthesized through various cyclocondensation reactions involving thiazolidinones and hydrazones. A notable method involves a high-pressure Q-tube reactor, which promotes efficient synthesis while maintaining high functional group tolerance and atom economy . The detailed synthetic pathway typically includes the following steps:

  • Formation of Thiazolidinone : Reacting 3-oxo-2-arylhydrazonopropanals with thiazolidinones under reflux conditions.
  • Cyclocondensation : The resulting intermediate undergoes further condensation to yield the desired thiazolo[4,5-b]pyridine derivative.

Anticancer Activity

Research indicates that derivatives of thiazolopyridazine, including 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide, exhibit potent cytotoxicity against various cancer cell lines. In vitro studies have shown:

  • MCF-7 (Breast Cancer) : IC50 values for related compounds range from 10.39 to 15.43 μM, indicating significant cytotoxic effects .
  • HCT-116 (Colon Cancer) : A derivative showed an IC50 of 6.90 μM, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

  • VEGFR-2 Kinase : Selected derivatives demonstrated strong inhibitory activity with IC50 values as low as 3.5 nM, comparable to established inhibitors like cabozantinib .
  • c-Met Kinase : Compounds exhibited dual inhibitory activity against c-Met with IC50 values ranging from 5.8 nM to 18.5 nM, indicating a broad spectrum of action against critical cancer-related pathways .

Case Studies

  • Cytotoxicity Assessment : In a study assessing various thiazolopyridazine derivatives, the compound was found to induce apoptosis in cancer cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction .
  • Enzyme Interaction Studies : Investigations into the structure-activity relationship (SAR) revealed that electron-withdrawing groups on the phenyl ring significantly enhance inhibitory potency against both VEGFR-2 and c-Met kinases .

The biological activity of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide can be attributed to its ability to interfere with key signaling pathways in cancer cells:

  • Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.
  • Inhibition of Tumor Angiogenesis : By inhibiting VEGFR-2, it disrupts the angiogenic processes necessary for tumor growth and metastasis.

Data Summary

Biological ActivityCell Line/TargetIC50 Value (μM/nM)Reference
CytotoxicityMCF-710.39 - 15.43
CytotoxicityHCT-1166.90
VEGFR-2 Inhibition-3.5
c-Met Inhibition-5.8 - 18.5

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